

# A Validated Stability-Indicating HPLC Method for Dolasetron Mesylate: A Comparative Guide

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## Compound of Interest

Compound Name: DOLASETRON MESYLATE

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For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive comparison of a new, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for **dolasetron mesylate** against existing analytical techniques. This guide includes detailed experimental protocols, supporting data, and visualizations to aid in the selection of the most appropriate analytical method for your research needs.

**Dolasetron mesylate** is a selective serotonin 5-HT<sub>3</sub> receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing **dolasetron mesylate**. This guide details a novel, robust, and stability-indicating RP-HPLC method and compares its performance with previously reported UV spectrophotometric and other HPLC methods.

## Comparative Analysis of Analytical Methods

The performance of the newly developed stability-indicating HPLC method was benchmarked against existing UV spectrophotometric and HPLC methods for the determination of **dolasetron mesylate**. The following table summarizes the key validation parameters, demonstrating the superior performance of the new method in terms of sensitivity, accuracy, and specificity.

Parameter	New Stability-Indicating HPLC Method	UV Spectrophotometry Method A[1][2]	UV Spectrophotometry Method B (First Order Derivative)[1]	Conventional HPLC Method[3]
Linearity Range	5 - 30 µg/mL	10 - 50 µg/mL	10 - 50 µg/mL	20 - 60 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.999	0.999	0.9992	Not Reported
Limit of Detection (LOD)	0.29 µg/mL	Not Reported	Not Reported	0.05 µg/mL
Limit of Quantitation (LOQ)	0.88 µg/mL	Not Reported	Not Reported	0.15 µg/mL
Accuracy (% Recovery)	99.17 - 100.70%	98.6 - 99.69%	98.6 - 99.69%	~118%
Precision (%RSD)	< 2%	0.7456%	0.4222%	Not Reported
Specificity (Stability-Indicating)	Yes	No	Partial	No

## Experimental Protocols

### New Stability-Indicating RP-HPLC Method

This method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure the separation and quantification of **dolasetron mesylate** from its degradation products.

Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
- Column: Agilent C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile and 0.1% Formic acid in water (50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 268 nm.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Retention Time: Approximately 2.314 minutes.

#### Forced Degradation Studies:

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. **Dolasetron mesylate** was subjected to stress conditions including acid, base, neutral hydrolysis, oxidation, thermal, and photolytic degradation[4]. The method was able to successfully separate the main drug peak from the peaks of the degradation products.

- Acid Degradation: 1 mL of stock solution (200 µg/mL) and 1 mL of 1 N HCl were refluxed at 60°C for 30 minutes, then neutralized with 1 N NaOH.
- Base Degradation: 1 mL of stock solution and 1 mL of 1 N NaOH were refluxed at 60°C for 30 minutes, then neutralized with 1 N HCl.
- Neutral Degradation: 1 mL of stock solution was refluxed with water at 60°C for 6 hours.
- Oxidative Degradation: 1 mL of stock solution was treated with 30% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: The standard drug solution was heated in an oven at 105°C for 6 hours.
- Photolytic Degradation: The stock solution was exposed to UV light (200 W h/m<sup>2</sup>) in a photostability chamber for 7 days.

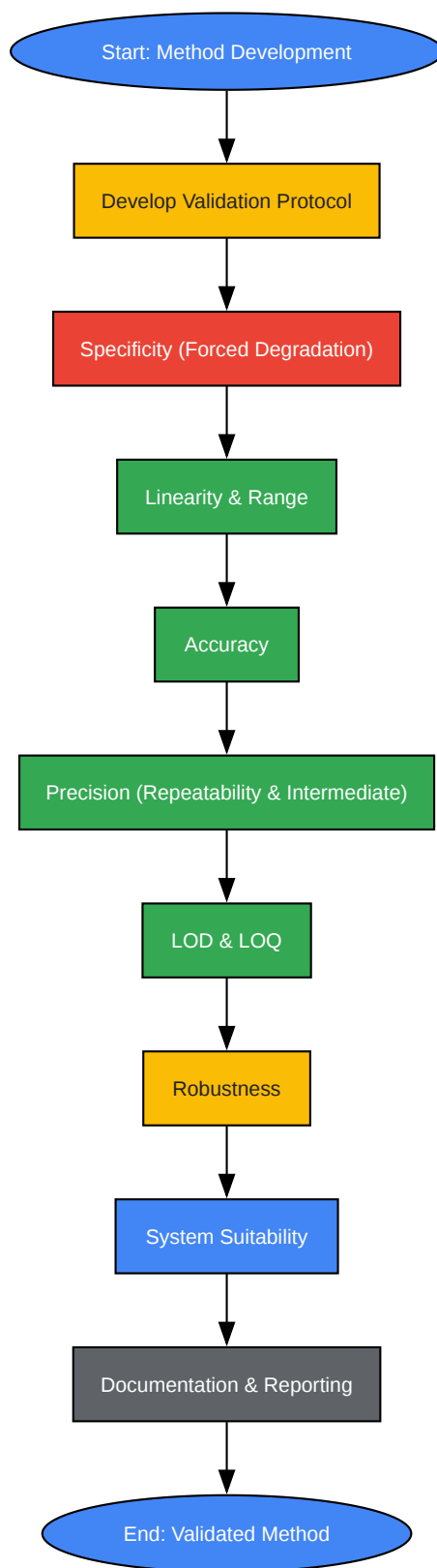
## Reference UV Spectrophotometric Method

This method is based on the measurement of UV absorbance for the quantification of **dolasetron mesylate** in bulk form.

- Instrument: Double beam UV-Vis Spectrophotometer.
- Solvent: Distilled water.
- Wavelength: 285 nm.
- Linearity Range: 10-50 µg/ml.

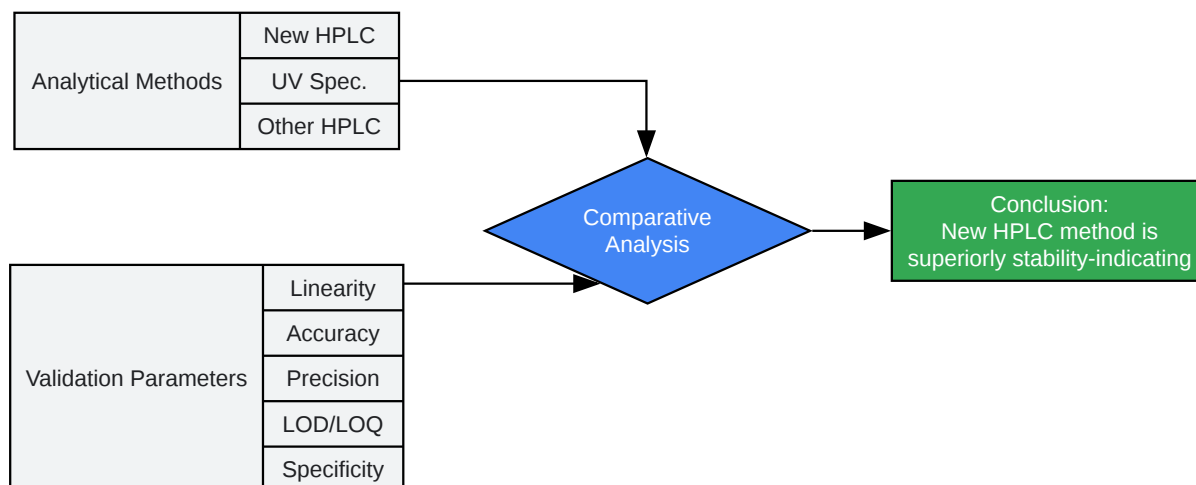
## Visualizing the Workflow

To better understand the logical flow of the validation process, the following diagrams were generated.



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Caption: Workflow for the validation of the new analytical method.



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Caption: Logical relationship for the comparison of analytical methods.

## Conclusion

The newly developed and validated stability-indicating RP-HPLC method provides a significant improvement over existing analytical techniques for **dolasetron mesylate**. Its ability to separate the active pharmaceutical ingredient from its degradation products makes it particularly suitable for stability studies and routine quality control of pharmaceutical formulations. The method is simple, rapid, accurate, and precise, offering a reliable tool for researchers and professionals in the pharmaceutical industry.

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